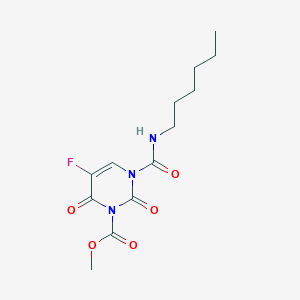

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate

CAS No.:

Cat. No.: VC16417583

Molecular Formula: C13H18FN3O5

Molecular Weight: 315.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18FN3O5 |

|---|---|

| Molecular Weight | 315.30 g/mol |

| IUPAC Name | methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H18FN3O5/c1-3-4-5-6-7-15-11(19)16-8-9(14)10(18)17(12(16)20)13(21)22-2/h8H,3-7H2,1-2H3,(H,15,19) |

| Standard InChI Key | URSLLVMSZORYOI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OC)F |

Introduction

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate is a synthetic organic compound belonging to the pyrimidine family. It is characterized by its molecular formula, C13H18FN3O5, and a molecular weight of 315.30 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its structural features and potential biological activities.

Synthesis and Preparation

The synthesis of Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate typically involves the reaction of appropriate pyrimidine derivatives with hexylamine and subsequent esterification steps. Detailed synthetic procedures may vary depending on the starting materials and desired yields .

Research Findings and Future Directions

Research on Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate is limited, but its structural features suggest potential applications in medicinal chemistry. Future studies could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis to explore its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume